

Theoretical Exploration of the Methyl (methylthio)acetate Structure: A Technical Guide

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Compound of Interest

Compound Name: Methyl (methylthio)acetate

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Abstract

This technical guide delves into the theoretical and computational studies of the molecular structure of **methyl (methylthio)acetate**. Due to a notable absence of dedicated theoretical research on **methyl (methylthio)acetate** in publicly available literature, this document focuses on the comprehensive analysis of its constitutional isomer, S-methyl thioacetate. This guide presents a detailed examination of its conformational properties, molecular geometry, and the computational methodologies employed in its study. All quantitative data has been systematically organized into tables for comparative analysis. Furthermore, detailed experimental and theoretical protocols are provided, alongside visualizations of key concepts to facilitate a deeper understanding of the structural characteristics of this class of thioesters.

Introduction

Methyl (methylthio)acetate is a sulfur-containing ester with potential applications in various chemical and pharmaceutical domains. Understanding its three-dimensional structure is paramount for elucidating its reactivity, biological activity, and physical properties. Theoretical and computational chemistry provide powerful tools to investigate molecular structures and conformations at a granular level, offering insights that complement experimental data.

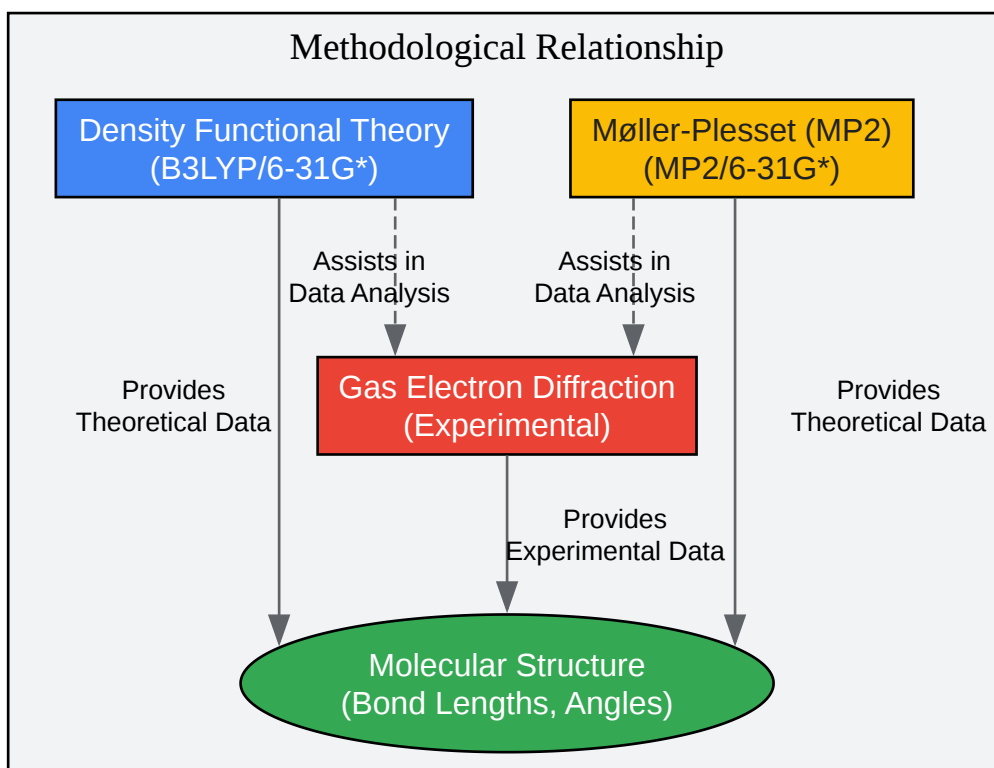
This guide summarizes the key findings from theoretical studies on S-methyl thioacetate, a closely related isomer, to infer the likely structural characteristics of **methyl**

(methylthio)acetate. The primary focus is on the geometric parameters (bond lengths and angles) and the conformational preferences determined through computational modeling and gas electron diffraction experiments.

Conformational Analysis

The conformational landscape of S-methyl thioacetate is primarily defined by the rotation around the C-S bond. Theoretical calculations have been instrumental in determining the relative energies of different conformers. The two principal conformations are the syn and anti forms, referring to the dihedral angle between the C=O double bond and the S-CH₃ single bond.

Computational studies, including those employing Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), have consistently shown a strong preference for the syn conformation.^[1] The syn form is significantly lower in energy compared to the anti form. This preference is attributed to a combination of electronic and steric effects.^[1]



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References

- 1. pubs.acs.org [pubs.acs.org]
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